![molecular formula C10H11N3O B2367377 5-methyl-1H-indole-2-carbohydrazide CAS No. 1463-64-5](/img/structure/B2367377.png)
5-methyl-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C10H11N3O . It has a molecular weight of 189.21 and a predicted density of 1.298±0.06 g/cm3 .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.298±0.06 g/cm3 . Its melting point is reported to be between 249-250 °C .Scientific Research Applications
Synthesis and Structural Analysis
- Kaynak et al. (2005) focused on synthesizing new derivatives of 5-methyl-1H-indole-2-carbohydrazide, analyzing their structures through various spectroscopic methods and X-ray diffraction. They found that these derivatives exhibited distinct spectral properties and rotational restrictions in solution, underlining their potential for further chemical studies (Kaynak, Öztürk, Özbey, & Çapan, 2005).
Crystal Structure Analysis
- The crystal structure of certain derivatives, as investigated by Errossafi et al. (2015), showed complex supramolecular interactions and notable planarity in the indole ring, suggesting potential for materials science and molecular engineering applications (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).
Biochemical Applications
- Research by Mirfazli et al. (2018) explored the anti-cholinesterase activity of indole-Isoxazole carbohydrazide derivatives. Their findings suggest potential applications in the treatment of neurodegenerative diseases like Alzheimer’s (Mirfazli, niyazagheh, & Saeedi, 2018).
- Bingul et al. (2019) synthesized novel indole-2-carbohydrazides with antioxidant properties and acetylcholinesterase inhibition. This highlights their potential application in managing oxidative stress and cholinergic dysfunction in various diseases (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).
Chemosensing Applications
- Şenkuytu et al. (2019) developed a novel derivative as a dual chemosensor for detecting Cu2+ and Fe3+ ions, demonstrating the potential of such compounds in environmental monitoring and analytical chemistry (Şenkuytu, Bingul, Saglam, Kandemir, & Sengul, 2019).
Antimicrobial and Antitumor Applications
- Some derivatives have shown promising antimicrobial and antitumor activities, as indicated in studies by Rajur et al. (1989) and Zhang et al. (2011). These compounds could be valuable in the development of new therapeutic agents (Rajur, Merwade, Basanagoudar, & Kulkarni, 1989); (Zhang, Wang, Zhao, Xu, & Huo, 2011).
Enzyme Inhibition and Anticancer Research
- Indole carbohydrazide derivatives have been evaluated for α-amylase inhibitory potential, suggesting applications in diabetes management, as shown by Noreen et al. (2017) (Noreen, Taha, Imran, Chigurupati, Rahim, Selvaraj, Ismail, Mohammad, Ullah, Javid, Nawaz, Irshad, & Ali, 2017).
Future Directions
Indole derivatives, including 5-methyl-1H-indole-2-carbohydrazide, have attracted increasing attention in recent years due to their various biological activities . Future research may focus on exploring novel methods of synthesis and investigating their potential applications in pharmaceutical compounds .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-methyl-1h-indole-2-carbohydrazide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of viruses, indicating that they may affect the biochemical pathways involved in viral replication .
Result of Action
Indole derivatives are known to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been reported to inhibit the replication of influenza A .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
properties
IUPAC Name |
5-methyl-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-8-7(4-6)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJKWSIJTMSTCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.